molecular formula C10H18ClNO2 B13439302 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one

Katalognummer: B13439302
Molekulargewicht: 219.71 g/mol
InChI-Schlüssel: UWJPMKFMOBHHRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one typically involves the reaction of 4-(methoxymethyl)piperidine with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary, but typically involve modulation of biochemical processes at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one
  • 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one

Uniqueness

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxymethyl group, for instance, can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H18ClNO2

Molekulargewicht

219.71 g/mol

IUPAC-Name

2-chloro-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C10H18ClNO2/c1-8(11)10(13)12-5-3-9(4-6-12)7-14-2/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

UWJPMKFMOBHHRE-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N1CCC(CC1)COC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.